molecular formula C21H22N2O3 B2529261 Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate CAS No. 1207012-94-9

Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate

Cat. No.: B2529261
CAS No.: 1207012-94-9
M. Wt: 350.418
InChI Key: TXQGGLVJALCXAG-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is an organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methyl ester, an ethoxy group, and a dimethylphenylamino group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with ethyl 2-chloroquinoline-3-carboxylate under basic conditions to form the intermediate product. This intermediate is then subjected to esterification using methanol and an acid catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. The compound may also interact with cellular pathways, leading to alterations in cell signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(3,4-dimethylphenyl)amino]-quinoline-2-carboxylate: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    Ethyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its physical and chemical properties.

Uniqueness

Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the ethoxy and dimethylphenylamino groups provides a distinct set of chemical and biological properties that differentiate it from other quinoline derivatives.

Properties

IUPAC Name

methyl 4-(3,4-dimethylanilino)-6-ethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-5-26-16-8-9-18-17(11-16)19(12-20(23-18)21(24)25-4)22-15-7-6-13(2)14(3)10-15/h6-12H,5H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQGGLVJALCXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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